molecular formula C17H19F3N2O2 B8390386 2-(5-(Tert-butyl)-2-(methoxymethoxy)phenyl)-5-(trifluoromethyl)pyrimidine

2-(5-(Tert-butyl)-2-(methoxymethoxy)phenyl)-5-(trifluoromethyl)pyrimidine

Cat. No. B8390386
M. Wt: 340.34 g/mol
InChI Key: MOPXACDOHPRNQL-UHFFFAOYSA-N
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Patent
US09409893B2

Procedure details

To a solution of 2-(5-(tert-butyl)-2-(methoxymethoxy)phenyl)-5-(trifluoromethyl)pyrimidine (0.23 g, 0.68 mmol) in methanol (10 mL) was added a catalytic amount of para-toluenesulfonic acid (10 mg) and the reaction mixture stirred at 40° C. open to air for 30 minutes. The reaction mixture was concentrated under reduced pressure to give 4-(tert-butyl)-2-(5-methylpyridin-2-yl)phenol (0.20 g, 100% yield) as a colorless oil.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:21]COC)=[C:9]([C:11]2[N:16]=[CH:15][C:14]([C:17](F)(F)F)=[CH:13]N=2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[C:25]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([OH:21])=[C:9]([C:11]2[CH:25]=[CH:13][C:14]([CH3:17])=[CH:15][N:16]=2)[CH:10]=1)([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)C1=NC=C(C=N1)C(F)(F)F)OCOC
Name
Quantity
10 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 40° C. open to air for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)O)C1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 1427.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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